![molecular formula C10H12ClNS B2818622 (3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride CAS No. 36035-10-6](/img/structure/B2818622.png)
(3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride” belongs to the class of organic compounds known as benzothiophenes . Benzothiophenes are compounds containing a benzene ring fused to a thiophene ring. Thiophene is a five-membered aromatic ring with four carbon atoms and a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzothiophene backbone, with a methyl group attached to one of the carbon atoms in the thiophene ring, and a methanamine group attached to the benzene ring . The exact structure would depend on the positions of these substituents on the rings.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, given its structural similarity to other benzothiophene compounds . Other properties like melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Synthesis of Benzothiophenes
The compound can be used in the synthesis of benzothiophenes . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Production of Multisubstituted Benzothiophenes
The compound plays a significant role in the production of multisubstituted benzothiophenes . These multisubstituted benzothiophenes have served in a broad range of research fields including pharmaceutical sciences and materials chemistry .
Use in Aryne Reactions
The compound can be used in aryne reactions with alkynyl sulfides . This reaction affords benzo[b]thiophenes .
Synthesis of Tetrahydrobenzothieno Pyridine Derivatives
The compound can be used in the synthesis of 1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine derivatives . These derivatives have been obtained by cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane .
Use in Pictet-Spengler Reaction
The compound can be used in the Pictet-Spengler reaction . This reaction is a method for the synthesis of 1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridines .
6. Use in the Synthesis of Benzothienoazocines The compound can be used in the synthesis of benzothienoazocines . These are prepared on the basis of N-substituted benzothienopyridines .
properties
IUPAC Name |
(3-methyl-1-benzothiophen-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS.ClH/c1-7-6-12-10-3-2-8(5-11)4-9(7)10;/h2-4,6H,5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIVBEMKFQNWAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.